2-Amino-2-oxazoline Hydrochloride

Overview

Description

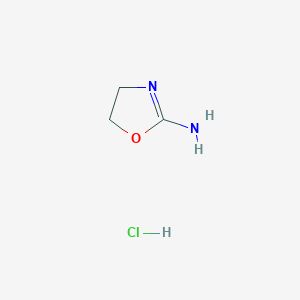

2-Amino-2-oxazoline Hydrochloride is a chemical compound with the molecular formula C3H6N2O·HCl and a molecular weight of 122.55 . It is a white to almost white powder .

Synthesis Analysis

The synthesis of 2-oxazoline rings, including 2-Amino-2-oxazoline Hydrochloride, is well established and generally proceeds via the cyclization of a 2-amino alcohol . The usual route to oxazolines entails reaction of acyl chlorides with 2-amino alcohols . Thionyl chloride is commonly used to generate the acid chloride in situ . A solvent-free protocol to synthesize 2-oxazolines was established by the reaction of aromatic nitriles and 2-amino alcohols in the presence of a biopolymer-based catalyst .Molecular Structure Analysis

The molecular structure of 2-Amino-2-oxazoline Hydrochloride consists of a five-membered heterocyclic ring with one nitrogen and one oxygen in its backbone . The structure of oxazoline was first synthesized in 1884 and properly assigned after 5 years .Chemical Reactions Analysis

The oxazoline-group containing resin, synthesized from commercially available substances, undergoes cationic self-crosslinking polymerization to build up a network based on urethane and amide moieties .Physical And Chemical Properties Analysis

2-Amino-2-oxazoline Hydrochloride is a solid at 20°C and is soluble in water . It has a melting point of 107.0 to 114.0 °C .Scientific Research Applications

- Poly(2-amino-2-oxazoline)s (PAmOx) represent a novel class of thermoresponsive polymers. Notably, poly(2-diethylamino-2-oxazoline) (PDEAOx) exhibits fast-response behavior around room temperature (24 °C) and a low glass transition temperature (Tg) of −10 °C. These properties make PAmOx suitable for constructing stimuli-responsive biomaterials .

- In the presence of In(OTf)3 , 3-amido oxetanes undergo intramolecular cyclization to form 2-oxazolines , including valuable oxazoline-based bidentate ligands. These ligands find applications in coordination chemistry, catalysis, and materials science .

- The catalytic synthesis of 2-oxazolines from 3-amido oxetanes provides rapid access to various natural products. Researchers have utilized this protocol to efficiently construct complex molecules with oxazoline moieties .

Thermoresponsive Polymers

Bidentate Ligands

Natural Product Synthesis

Safety and Hazards

Future Directions

While the specific future directions for 2-Amino-2-oxazoline Hydrochloride are not mentioned in the retrieved sources, oxazoline-based compounds have been widely investigated for potential applications. These applications include use as ligands in asymmetric catalysis, as protecting groups for carboxylic acids, and increasingly as monomers for the production of polymers .

Mechanism of Action

Target of Action

2-Amino-2-oxazoline, also known as pseudourea, is a member of the oxazoline family It’s known that oxazoline derivatives have been used as ligands in asymmetric catalysis, protecting groups for carboxylic acids, and monomers for the production of polymers .

Mode of Action

It’s known that the synthesis of 2-oxazoline rings generally proceeds via the cyclisation of a 2-amino alcohol (typically obtained by the reduction of an amino acid) with a suitable functional group . The overall mechanism is usually subject to Baldwin’s rules .

Biochemical Pathways

It’s known that oxazoline derivatives can interact with dna . This interaction could potentially affect various biochemical pathways, including those involved in DNA replication and transcription.

Pharmacokinetics

It’s known that poly(2-oxazoline)s, a class of polymers that include 2-oxazoline derivatives, have been used in drug delivery systems . These polymers have multiple amphiphilic groups, usually comprising amide, lactam, or amine oxide groups as the hydrophilic part . The dosage of these polymers is typically about 1000−5000 ppm (0.1−0.5 wt %) .

Result of Action

aureus, indicating cell membrane disruption .

Action Environment

The action of 2-Amino-2-oxazoline Hydrochloride can be influenced by environmental factors. For instance, poly(2-diethylamino-2-oxazoline) shows fast-response LCST behavior around room temperature (24 °C), as well as low Tg (−10 °C), which can be beneficial in the construction of new stimuli-responsive biomaterials . Additionally, the synthesis of oxazolines can be influenced by the reaction environment .

properties

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPBXZZTIWDNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614393 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-oxazoline Hydrochloride | |

CAS RN |

24665-92-7, 375855-07-5 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-oxazoline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3025533.png)

![N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide hydrochloride](/img/structure/B3025538.png)